Cas no 7479-29-0 ((4-benzoyloxy-2,5-dimethylphenyl) Benzoate)

(4-benzoyloxy-2,5-dimethylphenyl) Benzoate structure
7479-29-0 structure
Product Name:(4-benzoyloxy-2,5-dimethylphenyl) Benzoate
CAS No:7479-29-0
MF:C22H18O4
MW:346.375926494598
CID:980458
PubChem ID:344609
Update Time:2025-04-19

(4-benzoyloxy-2,5-dimethylphenyl) Benzoate Chemical and Physical Properties

Names and Identifiers

    • (4-benzoyloxy-2,5-dimethylphenyl) Benzoate
    • 1,4-bis-benzoyloxy-2,5-dimethyl-benzene
    • 1,4-Bis-benzoyloxy-2,5-dimethyl-benzol
    • 2,5-dimethylhydroquinone dibenzoate
    • 2.5-Dibenzoyloxy-1.4-dimethyl-benzol
    • 2.5-Dimethyl-hydrochinon-bis-< benzoat>
    • AC1L80Y2
    • KB-207890
    • NSC401624
    • DTXSID00322597
    • NSC-401624
    • 2,5-Dimethyl-1,4-phenylene dibenzoate
    • 7479-29-0
    • (4-benzoyloxy-2,5-dimethylphenyl)benzoate
    • Inchi: 1S/C22H18O4/c1-15-13-20(26-22(24)18-11-7-4-8-12-18)16(2)14-19(15)25-21(23)17-9-5-3-6-10-17/h3-14H,1-2H3
    • InChI Key: QLCGOYUMMNWXKK-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC=CC=1)=O)C1C=C(C)C(=CC=1C)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 346.12054
  • Monoisotopic Mass: 346.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.199
  • Boiling Point: 526.6°C at 760 mmHg
  • Flash Point: 269.3°C
  • Refractive Index: 1.602
  • PSA: 52.6
  • LogP: 4.74180
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